Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate typically involves multiple steps:
Formation of the Pyrazole Derivative: The initial step involves the nitration of 3,5-dimethylpyrazole to form 3,5-dimethyl-4-nitropyrazole.
Acetylation: The nitropyrazole is then acetylated using acetic anhydride to form 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl chloride.
Coupling with Benzoate: The final step involves the reaction of the acetyl chloride with ethyl 4-aminobenzoate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-[[2-(3,5-dimethyl-4-aminopyrazol-1-yl)acetyl]amino]benzoate.
Substitution: 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoic acid.
Oxidation: 4-[[2-(3,5-dicarboxypyrazol-1-yl)acetyl]amino]benzoate.
Scientific Research Applications
Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester and amide functionalities allow the compound to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate: Similar structure but lacks the benzoate moiety.
4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoic acid: Similar structure but with a carboxylic acid instead of an ester.
Uniqueness
Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate is unique due to the combination of a pyrazole derivative with a benzoate ester, providing a distinct set of chemical and biological properties that are not found in its similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-4-25-16(22)12-5-7-13(8-6-12)17-14(21)9-19-11(3)15(20(23)24)10(2)18-19/h5-8H,4,9H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOYPYRPIKSVOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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